molecular formula C17H13F3N2S B14497893 4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole CAS No. 62894-25-1

4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole

Cat. No.: B14497893
CAS No.: 62894-25-1
M. Wt: 334.4 g/mol
InChI Key: OGXVKPBGIGLUEO-UHFFFAOYSA-N
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Description

4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of two phenyl groups and a trifluoroethylsulfanyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole typically involves the reaction of aldehydes with benzyl and excess ammonium acetate in the presence of a catalyst. One such method employs a deep eutectic solvent (DES) composed of urea and zinc(II) dichloride to catalyze the reaction . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. Quality control measures are implemented to ensure consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoroethylsulfanyl group to other functional groups.

    Substitution: The phenyl groups and the trifluoroethylsulfanyl group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trifluoroethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication .

Comparison with Similar Compounds

Similar Compounds

    4,5-Diphenyl-2-substituted imidazoles: These compounds share the imidazole core structure but differ in the substituents attached to the imidazole ring.

    Trifluoroethylsulfanyl-substituted compounds: These compounds contain the trifluoroethylsulfanyl group but may have different core structures.

Uniqueness

4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole is unique due to the combination of its imidazole core, phenyl groups, and trifluoroethylsulfanyl group. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.

Properties

CAS No.

62894-25-1

Molecular Formula

C17H13F3N2S

Molecular Weight

334.4 g/mol

IUPAC Name

4,5-diphenyl-2-(2,2,2-trifluoroethylsulfanyl)-1H-imidazole

InChI

InChI=1S/C17H13F3N2S/c18-17(19,20)11-23-16-21-14(12-7-3-1-4-8-12)15(22-16)13-9-5-2-6-10-13/h1-10H,11H2,(H,21,22)

InChI Key

OGXVKPBGIGLUEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)SCC(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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